molecular formula C14H13FO B15373259 (4-Fluorophenyl)(m-tolyl)methanol CAS No. 247089-77-6

(4-Fluorophenyl)(m-tolyl)methanol

Cat. No.: B15373259
CAS No.: 247089-77-6
M. Wt: 216.25 g/mol
InChI Key: KXPVMWIGLFTXGE-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(m-tolyl)methanol is a chiral secondary alcohol featuring a fluorophenyl group and a meta-methyl-substituted phenyl (m-tolyl) group. Its structure combines aromatic fluorination with steric bulk from the m-tolyl substituent, making it a molecule of interest in medicinal chemistry and materials science.

Properties

CAS No.

247089-77-6

Molecular Formula

C14H13FO

Molecular Weight

216.25 g/mol

IUPAC Name

(4-fluorophenyl)-(3-methylphenyl)methanol

InChI

InChI=1S/C14H13FO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,14,16H,1H3

InChI Key

KXPVMWIGLFTXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Bromophenyl)(4-Fluorophenyl)methanol (Compound 4)
  • Structure : Replaces the m-tolyl group with a 4-bromophenyl moiety.
  • Synthesis : Prepared via esterification of arecaidine, followed by nucleophilic substitution .
  • Key Differences: The bromine atom increases molecular weight (vs. methyl in m-tolyl) and may enhance halogen bonding interactions. No direct activity data is provided, but its synthesis pathway aligns with other fluorophenyl-containing alcohols .
(RS)-(4-Fluorophenyl)(pyridine-2yl)methanol
  • Structure : Substitutes m-tolyl with a pyridine ring.
  • Electronic Properties : DFT studies (B3LYP/6-31++G(d,p)) reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The pyridine group introduces nitrogen-based polarity, enhancing solubility compared to the hydrophobic m-tolyl group .
  • Activity : Frontier orbital analysis suggests active sites at the fluorine and hydroxyl groups, critical for interactions with biological targets .
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7)
  • Structure : Incorporates a piperidin-4-yl group linked to a fluorobenzyl moiety.
  • Biological Activity : Demonstrates potent antimalarial activity (IC50 = 1.03–2.52 μg/mL against resistant strains) and high selectivity (SI = 15–182). The piperidine ring enhances membrane permeability, while dual fluorophenyl groups improve target affinity .

Metabolic and Pharmacokinetic Profiles

Bis(4-Fluorophenyl)methanol
  • Role : Major metabolite of flunarizine, formed via oxidative N-dealkylation.
  • Metabolism: Undergoes glucuronidation and enterohepatic recirculation, contributing to prolonged half-life. The absence of the m-tolyl group simplifies its metabolic pathway compared to (4-Fluorophenyl)(m-tolyl)methanol, which may exhibit more complex phase I/II metabolism .

Electronic and Steric Effects

  • Steric Interactions: In porphyrin derivatives, 4-fluorophenyl groups induce nonplanar geometries due to steric repulsion. The m-tolyl group in this compound likely causes similar distortions, affecting binding to flat receptor sites .
  • Electrostatic Potential: The fluorophenyl group in analogs creates electron-deficient regions, enhancing interactions with electron-rich biological targets.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Weight (g/mol) Key Substituents HOMO-LUMO Gap (eV) Notable Activity/Property
This compound ~216.24 m-tolyl, 4-fluorophenyl N/A N/A (Inferred steric/electronic)
(RS)-(4-Fluorophenyl)(pyridine-2yl)methanol 217.22 Pyridine, 4-fluorophenyl 5.2 Predicted active sites at F and OH
Compound 7 ~358.38 Piperidine, dual fluorophenyl N/A IC50 = 1.03–2.52 μg/mL (antimalarial)

Table 2: Metabolic Comparison

Compound Metabolic Pathway Key Metabolites Half-Life Considerations
This compound Likely glucuronidation Unknown Steric bulk may delay metabolism
Bis(4-Fluorophenyl)methanol Glucuronidation, enterohepatic recirculation Glucuronides Prolonged due to recirculation

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